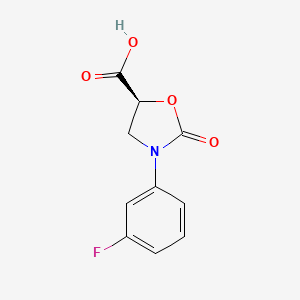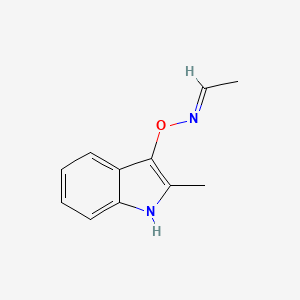
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime typically involves the condensation of acetaldehyde with 2-methyl-1H-indole-3-carbaldehyde oxime. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxime bond. The reaction can be represented as follows:
[ \text{CH}_3\text{CHO} + \text{C}9\text{H}8\text{N} \rightarrow \text{C}{11}\text{H}{12}\text{N}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Nitroso compounds or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbaldehyde oxime: Similar structure but lacks the acetaldehyde moiety.
2-Methyl-1H-indole-3-carbaldehyde: Similar indole structure but lacks the oxime group.
Acetaldehyde oxime: Contains the oxime group but lacks the indole ring.
Uniqueness
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime is unique due to the combination of the indole ring and the oxime group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(E)-N-[(2-methyl-1H-indol-3-yl)oxy]ethanimine |
InChI |
InChI=1S/C11H12N2O/c1-3-12-14-11-8(2)13-10-7-5-4-6-9(10)11/h3-7,13H,1-2H3/b12-3+ |
Clave InChI |
PESYAXHYBDGRAC-KGVSQERTSA-N |
SMILES isomérico |
C/C=N/OC1=C(NC2=CC=CC=C21)C |
SMILES canónico |
CC=NOC1=C(NC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/no-structure.png)
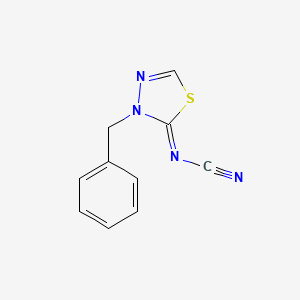
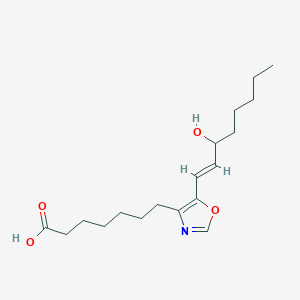
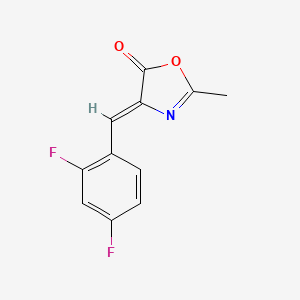
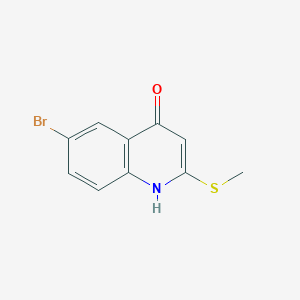
![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
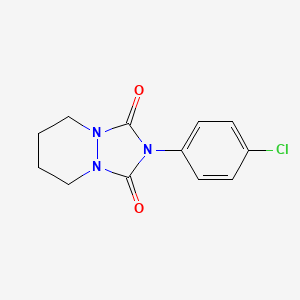
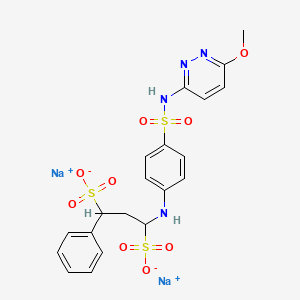
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
